![molecular formula C25H32N4O4 B3025823 Unii-T5UX5skk2S CAS No. 2103278-86-8](/img/structure/B3025823.png)
Unii-T5UX5skk2S
Vue d'ensemble
Description
Bofutrelvir is a chemical compound with the formula C25H32N4O4 . It is also known by other names such as Coronavirus Protease 3CLPRO Inhibitor 11A, MPI-10, MPRO Inhibitor 11A . The UNII code T5UX5SKK2S is a unique alphanumeric code assigned to this specific substance by the FDA .
Molecular Structure Analysis
The molecular structure of Bofutrelvir is represented by the Simplified Molecular Input Line Entry System (SMILES) code: C25H32N4O4 . This code represents the atoms and bonds in the molecule, indicating the arrangement and connectivity of the atoms .Applications De Recherche Scientifique
- Bofutrelvir is a 3C-like protease inhibitor . It exhibits broad-spectrum anti-coronavirus activity, making it a promising candidate for treating viral infections.
- Notably, it has a high resistance barrier and accumulates at higher concentrations in the respiratory tract and lungs compared to blood .
- Researchers have studied its effectiveness against SARS-CoV-2, the virus responsible for COVID-19. In vitro experiments demonstrated an IC50 value of 12.14 nM, indicating potent inhibition of the virus’s main protease .
Antiviral Activity Against Coronaviruses
Mécanisme D'action
Bofutrelvir, also known as UNII-T5UX5SKK2S or Unii-T5UX5skk2S, is a small molecule drug that has shown promise in the treatment of COVID-19 . This article will delve into the mechanism of action of Bofutrelvir, discussing its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Bofutrelvir primarily targets the SARS-CoV-2 3CLpro . This protease plays a critical role in the life cycle of the SARS-CoV-2 virus, making it an attractive target for therapeutic intervention .
Mode of Action
Bofutrelvir inhibits the SARS-CoV-2 main protease (Mpro) by interacting with Cys145 of Mpro . This interaction results in the inhibition of both the protease activity and the infectivity of SARS-CoV-2 in vitro .
Biochemical Pathways
The inhibition of the SARS-CoV-2 main protease disrupts the viral life cycle, preventing the virus from replicating within host cells . This disruption of the viral life cycle is the primary downstream effect of Bofutrelvir’s action .
Pharmacokinetics
In Phase 1 clinical trials, Bofutrelvir was found to be safe and well-tolerated up to 400 mg per day . Without using a pharmacokinetic enhancer, Bofutrelvir exhibited plasma and lung drug concentration above the in vitro antiviral EC50 value . No significant difference was observed between Chinese and American populations .
Result of Action
Bofutrelvir has demonstrated potent antiviral efficacy against several current SARS-CoV-2 variants in Vero E6 cells . The results from the Phase 1 trial build on preclinical in vivo data of Bofutrelvir, where the drug was observed to reduce viral loads in both the lung and brain tissues of mice .
Propriétés
IUPAC Name |
N-[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h4-5,8-9,14-16,18-19,21,28H,1-3,6-7,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJGHVHQWJOOT-ZJOUEHCJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bofutrelvir | |
CAS RN |
2103278-86-8 | |
Record name | MPI-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2103278868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bofutrelvir | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5UX5SKK2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.